molecular formula C12H16O B2811260 2-(4-Methylphenyl)cyclopentan-1-ol CAS No. 933674-32-9

2-(4-Methylphenyl)cyclopentan-1-ol

Cat. No.: B2811260
CAS No.: 933674-32-9
M. Wt: 176.259
InChI Key: NCTLUXMEQFNRRT-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)cyclopentan-1-ol is a chemical compound with the CAS Number: 933674-32-9. It has a molecular weight of 176.26 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-methylphenyl)cyclopentanol . The InChI code is 1S/C12H16O/c1-9-5-7-10(8-6-9)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Radical Reactions and Solvent Applications

Cyclopentyl methyl ether (CPME) has been evaluated for its potential as a solvent in radical reactions, including hydrostannation, hydrosilylation, and hydrothiolation. CPME demonstrated stability under thermal radical conditions, degrading slightly into various compounds, showcasing its utility in radical-containing one-pot reactions (Kobayashi et al., 2013).

Polymer Synthesis

The synthesis of ethylene-1,2-cyclopentane random copolymers was achieved by copolymerization of ethylene and 1,3-butadiene, leading to materials with potential applications in various industries due to their unique thermal properties and structural characteristics (Pragliola et al., 2013).

Chiral Nucleophilic Catalysis

A new family of chiral nucleophilic catalysts, biphenyl-derived phosphepines, was introduced for the enantioselective synthesis of cyclopentenes, which are valuable in the creation of bioactive compounds. These catalysts enable the formation of cyclopentenes bearing fully substituted stereocenters with good stereoselectivity (Ziegler et al., 2014).

Coupling Reactions

The coupling reactions of aryl bromides with alkynols, catalyzed by a tetraphosphine/palladium catalyst, demonstrate the versatility of cyclopentane derivatives in synthesizing complex organic molecules. These reactions proceed with high efficiency and are indicative of the broad utility of cyclopentane derivatives in organic synthesis (Feuerstein et al., 2004).

Cyclization Reactions

The rhodium-catalyzed cyclization of 1-aryl-prop-2-yn-1-ols into cyclopentanone derivatives demonstrates the importance of cyclopentane structures in medicinal chemistry and materials science. This method provides an efficient route to cyclopentanone derivatives fused with aromatic rings (Yamabe et al., 2005).

Safety and Hazards

The safety information available indicates that this compound may be hazardous. The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-(4-methylphenyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9-5-7-10(8-6-9)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTLUXMEQFNRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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